molecular formula C11H15BClNO3 B7956930 6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B7956930
M. Wt: 255.51 g/mol
InChI Key: USNDVCUZMWGLKF-UHFFFAOYSA-N
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Description

6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C11H15BClNO3. It is a boronic ester derivative of pyridine, which is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of 6-chloro-3-hydroxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The molecular targets and pathways involved include enzymes with active sites containing serine or threonine residues, which can form covalent bonds with the boronic ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a chloro group and a boronic ester, which provides a versatile platform for various chemical modifications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules and in medicinal chemistry .

Properties

IUPAC Name

6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)9-7(15)5-6-8(13)14-9/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNDVCUZMWGLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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